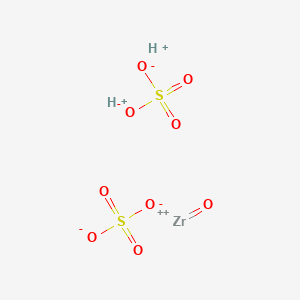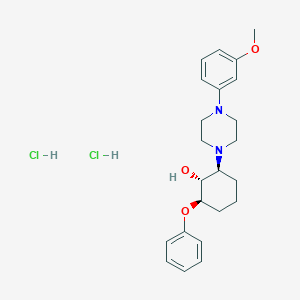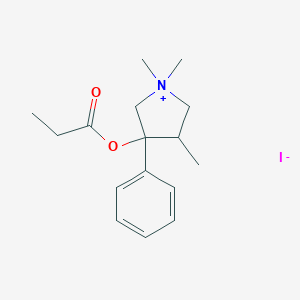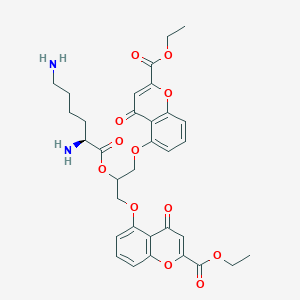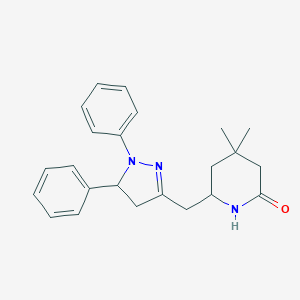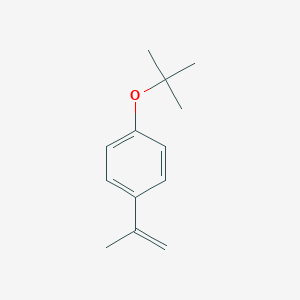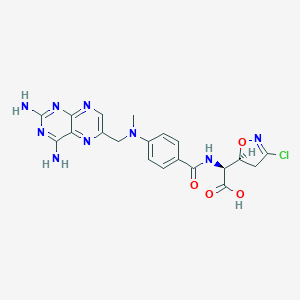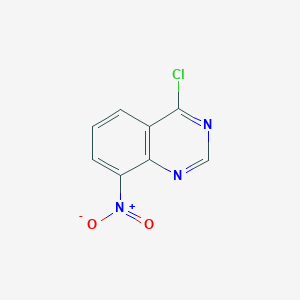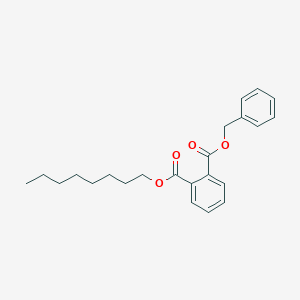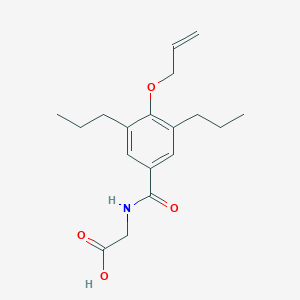
Hippuric acid, 4-(allyloxy)-3,5-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- is a chemical compound that has gained significant attention in scientific research. It is a derivative of hippuric acid, a natural compound found in the urine of mammals. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of hippuric acid, 4-(allyloxy)-3,5-dipropyl- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve immune function and insulin sensitivity. It has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of hippuric acid, 4-(allyloxy)-3,5-dipropyl- for lab experiments is its relatively low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are a number of potential future directions for research on hippuric acid, 4-(allyloxy)-3,5-dipropyl-. These include further studies on its mechanism of action, as well as its potential applications in the development of new drugs and therapies for a range of diseases and conditions. Additionally, research is needed to explore its potential applications in agriculture and environmental science, such as its use as a natural pesticide or herbicide.
Métodos De Síntesis
The synthesis of hippuric acid, 4-(allyloxy)-3,5-dipropyl- involves the reaction of hippuric acid with allyl bromide and propyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- has been studied extensively for its potential applications in scientific research. It has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
101564-63-0 |
|---|---|
Nombre del producto |
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- |
Fórmula molecular |
C18H25NO4 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-[(4-prop-2-enoxy-3,5-dipropylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C18H25NO4/c1-4-7-13-10-15(18(22)19-12-16(20)21)11-14(8-5-2)17(13)23-9-6-3/h6,10-11H,3-5,7-9,12H2,1-2H3,(H,19,22)(H,20,21) |
Clave InChI |
BOKHEPFBRABENZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NCC(=O)O |
SMILES canónico |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NCC(=O)O |
Otros números CAS |
101564-63-0 |
Sinónimos |
4-Allyoxy-3,5-dipropylhippuric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



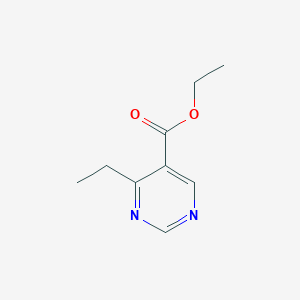

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)

